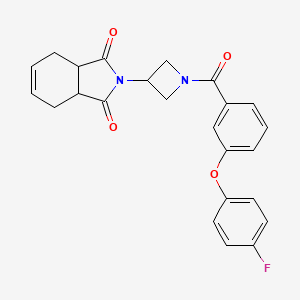
2-(1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H21FN2O4 and its molecular weight is 420.44. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Sensing Applications
One of the related research areas involves the synthesis of compounds that exhibit fluorescence properties for sensing applications. For example, Pathak et al. (2015) developed a protocol for synthesizing 4-hydroxyindole fused isocoumarins, which show fluorescence "Turn-off" sensing of Cu(II) and Fe(III) ions. These compounds could serve as chemosensors, indicating potential applications in environmental monitoring and analytical chemistry (Pathak et al., 2015).
Herbicidal Activity
Another application area is in the development of herbicides. Hai (2007) described a novel method for synthesizing N-phenylphthalimide compounds with higher protox inhibiting herbicidal activity, showcasing the potential of such compounds in agriculture for controlling weeds (Y. Hai, 2007).
Anticancer Activity
The investigation of compounds for anticancer activity is a significant area of research. Tan et al. (2020) explored the synthesis, anticancer activity, structure-activity relationships, and molecular modelling studies of novel isoindole-1,3(2H)-dione compounds containing different functional groups. Their research provides insights into the potential of such compounds as chemotherapeutic agents (A. Tan et al., 2020).
Fluorescence Quenching and Enhancement
Research on fluorescence quenching and enhancement through hydrogen bonding interactions in nitrogen-containing fluorophores indicates another application of related compounds in analytical and environmental chemistry. Tamuly et al. (2006) found that certain compounds show solvent-dependent fluorescence emission and quenching, attributed to hydrogen bonding interactions (C. Tamuly et al., 2006).
Supramolecular Chemistry
The preparation of supramolecular extenders with precise chain lengths for applications in polyurethane elastomers shows the diversity in the application of related compounds. Kuo et al. (2012) synthesized a dual-functional building intermediate for iterative syntheses of hard segments, demonstrating the use of such compounds in material science (Mingjung Kuo et al., 2012).
Eigenschaften
IUPAC Name |
2-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4/c25-16-8-10-18(11-9-16)31-19-5-3-4-15(12-19)22(28)26-13-17(14-26)27-23(29)20-6-1-2-7-21(20)24(27)30/h1-5,8-12,17,20-21H,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPDUOWUCHUYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

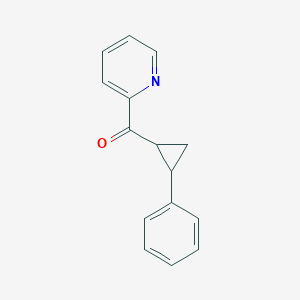
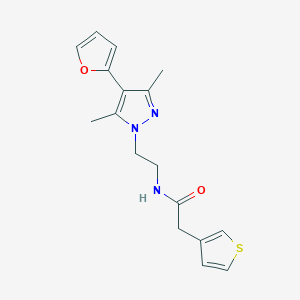

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)
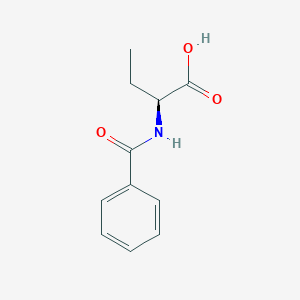
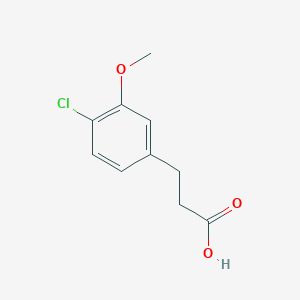
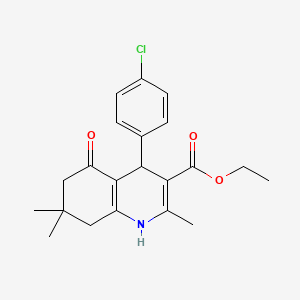
![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933851.png)

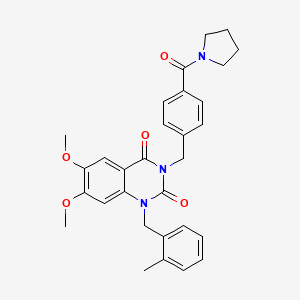
![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)

